Cas no 60786-20-1 (Butanoic acid, 3-chloro-3-methyl-)

3-クロロ-3-メチルブタン酸は、分子式C5H9ClO2で表される有機化合物です。この化合物は、カルボン酸基と塩素原子を有するため、反応性に富み、有機合成における重要な中間体として利用されます。特に、医薬品や農薬の合成において、構造変換の出発物質として有用です。また、その特異的な構造により、他の誘導体への変換が容易で、多様な化学反応に適用可能です。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く使用されています。

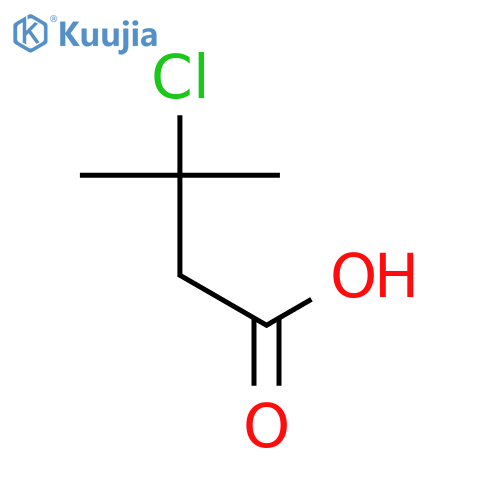

60786-20-1 structure

商品名:Butanoic acid, 3-chloro-3-methyl-

Butanoic acid, 3-chloro-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 3-chloro-3-methyl-

- AKOS006380890

- G91636

- EN300-6471195

- 60786-20-1

- 3-chloro-3-methylbutanoic acid

- SCHEMBL1131819

- 968-998-9

-

- インチ: InChI=1S/C5H9ClO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)

- InChIKey: ALNZQZSGWGRUBS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 136.0291072Da

- どういたいしつりょう: 136.0291072Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 98.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 37.3Ų

Butanoic acid, 3-chloro-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR027UF3-5g |

3-Chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 5g |

$2814.00 | 2025-02-15 | |

| 1PlusChem | 1P027U6R-250mg |

3-chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 250mg |

$491.00 | 2024-04-22 | |

| Aaron | AR027UF3-500mg |

3-Chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 500mg |

$776.00 | 2025-02-15 | |

| 1PlusChem | 1P027U6R-500mg |

3-chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 500mg |

$737.00 | 2024-04-22 | |

| Aaron | AR027UF3-50mg |

3-Chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 50mg |

$248.00 | 2025-02-15 | |

| Aaron | AR027UF3-1g |

3-Chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 1g |

$987.00 | 2025-02-15 | |

| 1PlusChem | 1P027U6R-50mg |

3-chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 50mg |

$255.00 | 2024-04-22 | |

| 1PlusChem | 1P027U6R-100mg |

3-chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 100mg |

$350.00 | 2024-04-22 | |

| 1PlusChem | 1P027U6R-1g |

3-chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 1g |

$926.00 | 2024-04-22 | |

| 1PlusChem | 1P027U6R-5g |

3-chloro-3-methylbutanoic acid |

60786-20-1 | 95% | 5g |

$2569.00 | 2024-04-22 |

Butanoic acid, 3-chloro-3-methyl- 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

60786-20-1 (Butanoic acid, 3-chloro-3-methyl-) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量